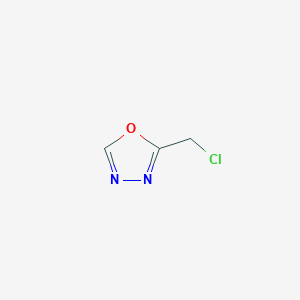
3-(4-fluorophenyl)-1H-pyrazol-5-amine
Overview
Description
This compound, based on its name, is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two nitrogen atoms. In the case of 3-(4-fluorophenyl)-1H-pyrazol-5-amine, one of the carbon atoms in the pyrazole ring is substituted with a 4-fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely show aromaticity in the pyrazole ring, with the 4-fluorophenyl group contributing to the overall stability of the molecule. The fluorine atom would be expected to pull electron density towards itself due to its high electronegativity, creating a polar bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the fluorophenyl group) would all influence its properties .Scientific Research Applications
Molecular Structure and Conformation
- The structure of 3-(4-fluorophenyl)-1H-pyrazol-5-amine derivatives has been a subject of study. For instance, a compound with a similar pyrazole structure demonstrated specific conformational characteristics, where the fluorobenzene ring was nearly perpendicular to the pyrazole ring. This structural detail is significant for understanding the molecular interactions and potential applications of these compounds (Abdel-Wahab et al., 2013).
Kinase Inhibition and Cancer Research
- Pyrazole derivatives, including those related to 3-(4-fluorophenyl)-1H-pyrazol-5-amine, have shown promise in cancer research. A study found that switching the regioisomerism of a similar compound resulted in the loss of p38α MAP kinase inhibition but revealed activity against various cancer kinases. This highlights the potential for these compounds in novel anticancer programs (Abu Thaher et al., 2012).
Synthesis and Crystal Structure Analysis
- The synthesis of N-substituted pyrazolines, including compounds similar to 3-(4-fluorophenyl)-1H-pyrazol-5-amine, has been explored. The crystal structures of these compounds provide insights into their potential applications in various fields, such as material science and pharmaceuticals (Loh et al., 2013).
Antibacterial and Antifungal Activities
- Certain 1,5-diaryl pyrazole derivatives, which are structurally related to 3-(4-fluorophenyl)-1H-pyrazol-5-amine, have been synthesized and shown to possess significant antibacterial and antifungal activities. These findings indicate the potential of these compounds in developing new antimicrobial agents (Ragavan et al., 2010).
Development of Dual Antagonists
- Research has been conducted on developing dual antagonists using pyrazole derivatives. An example includes the synthesis of a potent 5HT7/5HT2 dual antagonist, indicating the potential therapeutic applications of these compounds in neuroscience and pharmacology (LiangJimmy et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to target the androgen receptor .
Mode of Action
Similar compounds have been found to inhibit the androgen receptor target gene prostate-specific antigen (psa) in lncap cells .
Biochemical Pathways
Similar compounds have been found to have antiproliferative activity against prostate cancer cell lines .
Pharmacokinetics
Similar compounds have been found to undergo sulfoxidation in human hepatic microsomal incubations .
Result of Action
Similar compounds have been found to show potent antiproliferative activity against lncap cells and a promising psa downregulation rate .
Action Environment
Similar compounds have been found to show a gender-specific difference in systemic exposure in rats .
Future Directions
properties
IUPAC Name |
5-(4-fluorophenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEHDCXFXONDPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374657 | |
| Record name | 3-(4-fluorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72411-52-0 | |
| Record name | 5-(4-Fluorophenyl)-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72411-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-fluorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-fluorophenyl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








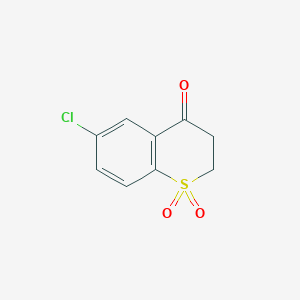
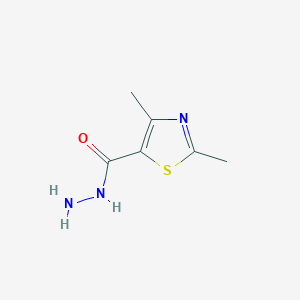
![Ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B1363533.png)
![Methyl 3-amino-6-(dimethoxymethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1363535.png)
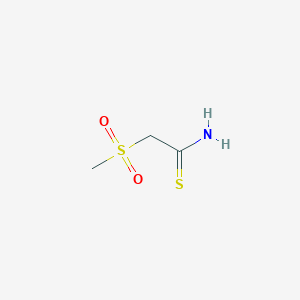
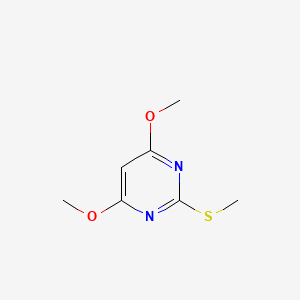
![(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1363539.png)
